2-(Furan-2-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Furan-2-yl)propanoic acid can be synthesized through several methods. One common approach involves the condensation of furan-2-carbaldehyde (furfural) with malonic acid, followed by decarboxylation. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the esterification of furan-2-carboxylic acid with ethanol, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Furan-2-carboxylic acid.
Reduction: 2-(Furan-2-yl)propanol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(Furan-2-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)propanoic acid varies depending on its application. In antimicrobial studies, the compound is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . The furan ring’s electrophilic nature allows it to interact with various biological targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar in structure but lacks the propanoic acid side chain.
2-(Thiophen-2-yl)propanoic acid: Contains a sulfur atom in place of the oxygen in the furan ring.
2-(Pyridin-2-yl)propanoic acid: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness: 2-(Furan-2-yl)propanoic acid is unique due to its specific combination of the furan ring and the propanoic acid side chain, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECIZLOZHLQXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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